Octahydro-2H-quinolizin-1-ylmethyl benzoate
CAS No.:
Cat. No.: VC14542775
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO2 |
|---|---|
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl benzoate |
| Standard InChI | InChI=1S/C17H23NO2/c19-17(14-7-2-1-3-8-14)20-13-15-9-6-12-18-11-5-4-10-16(15)18/h1-3,7-8,15-16H,4-6,9-13H2 |
| Standard InChI Key | OFWRWKIOGHBYNK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN2CCCC(C2C1)COC(=O)C3=CC=CC=C3 |
Introduction
Octahydro-2H-quinolizin-1-ylmethyl benzoate is an organic compound featuring a complex structure that includes a quinolizidine moiety. The molecular formula for this compound is C17H23NO2, and it has a molecular weight of approximately 273.37 g/mol . This compound is characterized by a benzoate group attached to the octahydro-2H-quinolizine structure, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of octahydro-2H-quinolizin-1-ylmethyl benzoate can be achieved through several methods, often involving esterification reactions. These methods typically require careful selection of reagents and conditions to ensure high yield and purity of the final product.
Biological Activity and Potential Applications
Compounds containing quinolizidine structures are often investigated for their diverse biological activities, particularly in pharmacology. Octahydro-2H-quinolizin-1-ylmethyl benzoate may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to various biological effects. Potential applications include medicinal chemistry, where it could be explored for therapeutic uses.
Comparison with Similar Compounds
Octahydro-2H-quinolizin-1-ylmethyl benzoate is unique due to its specific ester linkage and the presence of the quinolizine ring system. Similar compounds, such as octahydro-2H-quinolizin-1-ylmethyl 2-methylbenzoate, share structural similarities but may exhibit different chemical and biological properties.
| Compound | Structure | Properties |
|---|---|---|
| Octahydro-2H-quinolizin-1-ylmethyl benzoate | Quinolizidine with benzoate group | Unique ester linkage, potential biological activity |
| Octahydro-2H-quinolizin-1-ylmethyl 2-methylbenzoate | Similar structure with a methyl group on the benzoate moiety | Different reactivity and applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume